molecular formula C12H15N3O3 B7414317 6-(Oxane-2-carbonylamino)pyridine-2-carboxamide

6-(Oxane-2-carbonylamino)pyridine-2-carboxamide

Cat. No.: B7414317
M. Wt: 249.27 g/mol
InChI Key: YPBJWEJDIGYAGG-UHFFFAOYSA-N
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Description

6-(Oxane-2-carbonylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with an oxane-2-carbonylamino group at the 6-position and a carboxamide group at the 2-position. Pyridine carboxamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxane-2-carbonylamino)pyridine-2-carboxamide typically involves the condensation of oxane-2-carbonyl chloride with pyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Oxane-2-carbonylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Oxane-2-carbonylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of ureolytic bacteria, leading to their reduced viability . The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxane-2-carbonylamino)pyridine-2-carboxamide is unique due to the presence of the oxane-2-carbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications .

Properties

IUPAC Name

6-(oxane-2-carbonylamino)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-11(16)8-4-3-6-10(14-8)15-12(17)9-5-1-2-7-18-9/h3-4,6,9H,1-2,5,7H2,(H2,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBJWEJDIGYAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2=CC=CC(=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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